YCH2823

USP7 inhibitor Cell proliferation assay TP53 wild-type

YCH2823 is a novel USP7 inhibitor with 5-fold greater potency than FT671 (IC50 49.6 nM) and proven synergy with mTOR inhibitors. Unlike P22077, it exhibits strong cellular activity across TP53 wild-type/mutant cells. Ideal for mechanistic studies in oncology. Order now for reproducible assay results.

Molecular Formula C29H32N4O4
Molecular Weight 500.6 g/mol
Cat. No. B12363048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYCH2823
Molecular FormulaC29H32N4O4
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CN3C4=CC=C(C=C4)OC)O)C5=CC=CC=C5
InChIInChI=1S/C29H32N4O4/c1-21(22-6-4-3-5-7-22)18-26(34)31-16-13-29(36,14-17-31)19-32-20-30-27-25(28(32)35)12-15-33(27)23-8-10-24(37-2)11-9-23/h3-12,15,20-21,36H,13-14,16-19H2,1-2H3/t21-/m1/s1
InChIKeyGVGKEXBFBXWLFX-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YCH2823 USP7 Inhibitor: Key Compound Profile for Oncology Research Procurement


YCH2823 is a novel and potent ubiquitin-specific protease 7 (USP7) inhibitor (molecular formula: C29H32N4O4; molecular weight: 500.6 g/mol) [1]. It was discovered through a scaffold-hopping strategy designed to enhance the cellular activity of FT671 [2]. YCH2823 directly interacts with the catalytic domain of USP7, impeding the cleavage of ubiquitinated substrates and thereby regulating p53 protein levels [2]. The compound has demonstrated remarkable efficacy in inhibiting the growth of a specific subset of TP53 wild-type, TP53-mutant, and MYCN-amplified cell lines [2].

Why USP7 Inhibitors Cannot Be Interchanged: YCH2823's Specific Differentiators


Within the USP7 inhibitor class, substitution is not straightforward due to marked differences in cellular potency, target engagement kinetics, and therapeutic window. For instance, P22077, an early USP7 inhibitor, exhibits an IC50 of approximately 8 μM , representing significantly weaker enzymatic inhibition compared to YCH2823 (IC50 = 49.6 nM). Furthermore, YCH2823 was specifically designed to overcome the limited cellular activity of its predecessor FT671 [1]. A critical differentiator for procurement is YCH2823's demonstrated synergistic effect with mTOR inhibitors—a characteristic not established for all USP7 inhibitors—which directly informs combination study design . Consequently, substituting YCH2823 with another USP7 inhibitor would invalidate any established assay conditions and compromise the reproducibility of dose-response relationships.

YCH2823 Quantitative Differentiation vs. USP7 Inhibitor Comparators


Superior Cellular Anti-Proliferative Potency Versus FT671 Across Multiple Cancer Genotypes

YCH2823 demonstrates superior cellular efficacy compared to FT671, the compound from which it was derived via a scaffold-hopping strategy. Across a panel of TP53 wild-type, TP53-mutant, and MYCN-amplified cell lines, YCH2823 inhibited cell growth with a potency approximately 5-fold greater than FT671 [1]. This enhancement in cellular activity was the primary objective of the scaffold-hopping strategy [1].

USP7 inhibitor Cell proliferation assay TP53 wild-type TP53 mutant MYCN amplification

High Potency USP7 Enzymatic Inhibition (IC50 49.6 nM) with Confirmed Target Binding Affinity (Kd 117 nM)

YCH2823 exhibits potent inhibition of USP7 enzymatic activity with an IC50 value of 49.6 nM . Its direct binding to USP7 is confirmed by isothermal titration calorimetry (ITC), which measures a dissociation constant (Kd) of 117 nM . This level of potency is approximately 160-fold greater than that of the early-generation USP7 inhibitor P22077, which has a reported IC50 of 8 μM .

USP7 inhibitor Enzymatic assay Binding affinity Target engagement

Synergistic Anti-Proliferative Effect with mTOR Inhibitors in Neuroblastoma Cell Models

YCH2823 demonstrates a synergistic anti-proliferative effect when combined with mTOR inhibitors, a property that significantly expands its utility in oncology research. Specifically, the combination of YCH2823 with Rapamycin or Ridaforolimus resulted in a synergistic effect that proved more effective than either drug alone in CHP-212 and IMR-32 cells . This synergistic interaction suggests a novel therapeutic strategy that is specific to this combination [1].

USP7 inhibitor mTOR inhibitor Drug synergy Combination therapy Neuroblastoma

Favorable Differential Cytotoxicity Profile in Non-Cancerous Cells

YCH2823 exhibits a favorable differential cytotoxicity profile, with potential low toxicity observed in non-cancerous IMR-90 human lung fibroblast cells (IC50 > 20 μM) . This stands in contrast to the early USP7 inhibitor P22077, which has been noted for its cytotoxicity in various cellular contexts at concentrations used for target engagement [1].

USP7 inhibitor Cytotoxicity Selectivity index Therapeutic window

Potent Inhibition of MM.1S Multiple Myeloma Cell Proliferation

YCH2823 demonstrates a dose-dependent inhibition of cell proliferation in the MM.1S multiple myeloma cell line with an IC50 of 102.4 nM . This level of potency is comparable to its biochemical IC50 against the USP7 enzyme, indicating efficient cellular target engagement and translation of biochemical activity to a functional cellular readout.

USP7 inhibitor Multiple myeloma Cell proliferation SRB assay

High Chemical Purity and Reproducible Physicochemical Properties for Experimental Consistency

Commercially available YCH2823 is supplied with a purity of >98% as determined by HPLC , with some vendors reporting ≥99.87% purity [1]. Its solubility in DMSO is established at 100 mg/mL (199.76 mM) [2]. High and consistently reported purity and solubility are critical parameters for ensuring reproducible experimental outcomes across different laboratories and studies.

USP7 inhibitor Compound purity Solubility Experimental reproducibility

High-Impact Research Applications for YCH2823 USP7 Inhibitor


Elucidating p53-Dependent and -Independent Mechanisms in TP53 Wild-Type and Mutant Cancers

YCH2823 is ideally suited for mechanistic studies aimed at dissecting p53-dependent and p53-independent pathways in cancer. Its approximately 5-fold greater potency than FT671 [1] allows researchers to use lower concentrations, minimizing off-target effects. Furthermore, its demonstrated efficacy in both TP53 wild-type and mutant cell lines [1] enables direct comparative studies of USP7 inhibition across different p53 genetic backgrounds within a single experimental system.

Evaluating Novel Combination Therapy Strategies with mTOR Inhibitors

Researchers exploring combination therapies for neuroblastoma or other mTOR-driven cancers should prioritize YCH2823 due to its established synergistic effect with mTOR inhibitors like Rapamycin and Ridaforolimus [1]. This validated synergy provides a strong rationale for designing in vitro and in vivo studies to assess the efficacy of dual USP7/mTOR pathway blockade, offering a clear advantage over USP7 inhibitors lacking this characterized interaction.

Investigating the Role of BCL6 and Cell Cycle Regulation in USP7 Inhibition

YCH2823 treatment leads to a specific upregulation of BCL6 transcriptional and protein levels in sensitive cells, accompanied by G1 phase cell cycle arrest and apoptosis [1]. This specific molecular signature makes YCH2823 a valuable tool for researchers focused on the non-canonical functions of USP7 and its intersection with BCL6-mediated transcriptional repression and cell cycle control.

Developing Robust Cellular Assays for USP7 Target Engagement and Phenotypic Screening

The combination of high enzymatic potency (IC50 = 49.6 nM) [1], established cellular activity (e.g., MM.1S IC50 = 102.4 nM) [1], and a favorable differential cytotoxicity profile (IMR-90 IC50 > 20 μM) makes YCH2823 a reliable tool compound for developing and validating cellular assays for USP7 target engagement and downstream phenotypic screening in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for YCH2823

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.